molecular formula C13H10N2O B578082 5-(3-Methoxyphenyl)nicotinonitrile CAS No. 1268095-80-2

5-(3-Methoxyphenyl)nicotinonitrile

Cat. No.: B578082
CAS No.: 1268095-80-2
M. Wt: 210.236
InChI Key: GNEHPQKVOLJGFU-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitrile derivatives. These compounds are characterized by the presence of a nitrile group attached to a pyridine ring. The methoxyphenyl group attached to the pyridine ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

The synthesis of 5-(3-Methoxyphenyl)nicotinonitrile can be achieved through a three-component Dimroth reaction. This involves the reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate. The reaction typically yields nicotinonitrile derivatives in fair to good yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-(3-Methoxyphenyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(3-Methoxyphenyl)nicotinonitrile has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

5-(3-Methoxyphenyl)nicotinonitrile can be compared with other nicotinonitrile derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(3-methoxyphenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-16-13-4-2-3-11(6-13)12-5-10(7-14)8-15-9-12/h2-6,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEHPQKVOLJGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744976
Record name 5-(3-Methoxyphenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268095-80-2
Record name 5-(3-Methoxyphenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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